

Spectroscopic Profile of 9,10-Bis(4-formylphenyl)anthracene: A Technical Guide

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Compound of Interest

Compound Name: 9,10-Bis(4-formylphenyl)anthracene

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Introduction

9,10-Bis(4-formylphenyl)anthracene, also known by its IUPAC name 4,4'-(anthracene-9,10-diyl)dibenzaldehyde, is a pivotal organic compound characterized by a rigid anthracene core functionalized with two formylphenyl groups at the 9 and 10 positions.[1] This unique architecture imparts significant photophysical properties, making it a valuable building block in the synthesis of advanced materials such as covalent organic frameworks (COFs), organic semiconductors for flexible displays and LEDs, and fluorescent probes.[2] An in-depth understanding of its spectroscopic characteristics is paramount for researchers and developers to verify its synthesis, assess its purity, and predict its behavior in various applications. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound, grounded in established scientific principles and experimental findings.

Molecular Structure and Spectroscopic Correlation

The structural integrity of **9,10-Bis(4-formylphenyl)anthracene** is the foundation of its spectroscopic signature. The molecule's symmetry, the distinct chemical environments of its protons and carbons, and the electronic transitions within its conjugated π -system give rise to characteristic signals in NMR, IR, and UV-Vis spectroscopy, respectively.

Caption: Molecular structure of **9,10-Bis(4-formylphenyl)anthracene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for elucidating the carbon-hydrogen framework of a molecule. For **9,10-Bis(4-formylphenyl)anthracene**, both ^1H and ^{13}C NMR provide unambiguous evidence of its structure.

^1H NMR Analysis

The proton NMR spectrum is characterized by distinct signals corresponding to the aldehyde, the phenyl rings, and the anthracene core protons. Due to the molecule's symmetry, the two formylphenyl groups are chemically equivalent, simplifying the spectrum.

Table 1: ^1H NMR Spectroscopic Data for **9,10-Bis(4-formylphenyl)anthracene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.15	Singlet (s)	2H	-	Aldehyde (-CHO) protons
8.15	Doublet (d)	4H	8.1	Phenyl protons ortho to -CHO
7.68	Doublet of Doublets (dd)	4H	6.8, 3.3	Anthracene protons (H-1,4,5,8)
7.63 - 7.60	Multiplet (m)	4H	-	Phenyl protons meta to -CHO
7.31	Doublet of Doublets (dd)	4H	6.8, 3.2	Anthracene protons (H-2,3,6,7)
Solvent: CDCl ₃ , Frequency: 400 MHz. Data sourced from a study by The Royal Society of Chemistry.[3]				

Interpretation:

- Aldehyde Protons (10.15 ppm): The singlet far downfield is unequivocally assigned to the two aldehyde protons. Its deshielded nature is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen.[3]
- Phenyl Protons (8.15 and 7.63-7.60 ppm): The protons on the para-substituted phenyl rings appear as two distinct sets. The doublet at 8.15 ppm corresponds to the protons ortho to the electron-withdrawing aldehyde group, while the multiplet further upfield represents the

protons meta to it. The observed splitting pattern is characteristic of an A₂B₂ system in a 1,4-disubstituted benzene ring.[3]

- Anthracene Protons (7.68 and 7.31 ppm): The protons on the anthracene core give rise to two signals, appearing as doublet of doublets. This complex splitting arises from coupling to neighboring protons. The protons at positions 1, 4, 5, and 8 are in a different chemical environment compared to those at 2, 3, 6, and 7, leading to the two separate signals.[3]

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for **9,10-Bis(4-formylphenyl)anthracene**

Predicted Chemical Shift (δ) ppm	Assignment
~192	Aldehyde Carbonyl (C=O)
~145-130	Aromatic Quaternary Carbons
~130-125	Aromatic CH Carbons

Note: Experimentally obtained data for ¹³C NMR was cited but not detailed in the available literature.[3] Predicted values are based on standard chemical shift ranges for similar functional groups.

Interpretation:

- Carbonyl Carbon (~192 ppm): The aldehyde carbonyl carbon is expected to resonate at a very downfield position, typically above 190 ppm.
- Aromatic Carbons (~145-125 ppm): The remaining signals in the aromatic region correspond to the carbons of the anthracene and phenyl rings. Quaternary carbons (those without attached protons, such as C9, C10 of anthracene and the phenyl carbons attached to the anthracene and aldehyde groups) will have distinct chemical shifts from the protonated aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of **9,10-Bis(4-formylphenyl)anthracene** is dominated by absorptions from the aldehyde and aromatic moieties.

Table 3: Characteristic IR Absorption Bands for **9,10-Bis(4-formylphenyl)anthracene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium-Weak	Aromatic C-H Stretch
~2850, ~2750	Weak	Aldehyde C-H Stretch (Fermi doublet)
~1700	Strong	Aldehyde C=O Stretch
~1600, ~1450	Medium-Strong	Aromatic C=C Ring Stretch
~830	Strong	C-H Out-of-plane bend (para-disubstituted)

Note: These are characteristic absorption ranges. For a specific sample, the spectrum was stated to conform to the structure without providing specific peak values.^[4]

Interpretation: The most telling peak in the IR spectrum is the strong absorption around 1700 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an aromatic aldehyde. Additionally, the weak pair of bands around 2850 and 2750 cm⁻¹ (a Fermi doublet) is a hallmark of the C-H stretch of an aldehyde group. The presence of aromatic rings is confirmed by C-H stretching just above 3000 cm⁻¹ and C=C stretching bands in the 1600-1450 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π -system of the molecule. 9,10-disubstituted anthracenes are known for their characteristic absorption profiles.[5]

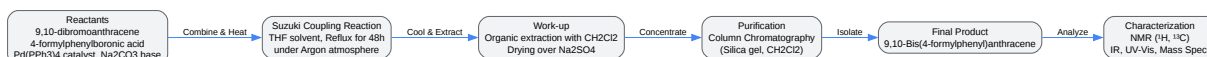
Table 4: Expected UV-Vis Absorption Data for **9,10-Bis(4-formylphenyl)anthracene**

λ_{max} (nm)	Transition Type
325 - 425	$\pi-\pi^*$
Data based on typical values for 9,10-disubstituted anthracenes.[5]	

Interpretation: The absorption profile is expected to be dominated by the $\pi-\pi^*$ transitions of the extensive conjugated system of the anthracene core.[5] Typically, 9,10-disubstituted anthracenes display a series of vibronic bands in the 325–425 nm range. The substitution with formylphenyl groups can influence the exact position and intensity of these absorption maxima. The molecule is expected to exhibit a blue emission with a high quantum yield in solution.[2]

Experimental Protocols

The following outlines a general methodology for the synthesis and spectroscopic characterization of **9,10-Bis(4-formylphenyl)anthracene**, based on reported procedures.[3]



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Caption: Workflow for Synthesis and Characterization.

Synthesis via Suzuki Coupling:

- To a solution of dry Tetrahydrofuran (THF), add 9,10-dibromoanthracene, 4-formylphenylboronic acid, and a palladium catalyst such as $\text{Pd(PPh}_3)_4$. [3]

- Add an aqueous solution of a base, for example, 2M Sodium Carbonate (Na_2CO_3).^[3]
- Thoroughly degas the mixture and reflux under an inert atmosphere (e.g., argon) for approximately 48 hours.^[3]
- After cooling to room temperature, perform an organic extraction using a solvent like dichloromethane.
- Wash the combined organic layers with water and dry over an anhydrous salt like sodium sulfate.
- Purify the crude product using column chromatography on silica gel with a suitable eluent to yield the pure compound.^[3]

Spectroscopic Analysis:

- NMR: Dissolve a small sample (~5-10 mg) in deuterated chloroform (CDCl_3). Record ^1H and ^{13}C spectra on a 400 MHz or higher field NMR spectrometer.
- IR: Obtain the spectrum using either a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
- UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or cyclohexane). Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.

Conclusion

The spectroscopic data for **9,10-Bis(4-formylphenyl)anthracene** are in excellent agreement with its proposed molecular structure. ^1H NMR provides a detailed map of the proton environments, IR spectroscopy confirms the presence of key aldehyde and aromatic functional groups, and UV-Vis spectroscopy highlights the electronic properties of its conjugated core. This comprehensive spectroscopic profile serves as a reliable reference for scientists and researchers, ensuring the identity and purity of the compound and enabling its confident application in the development of next-generation materials.

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